molecular formula C2H5ClN2 B1221562 2-Chloroacetimidamide CAS No. 20846-52-0

2-Chloroacetimidamide

Cat. No.: B1221562
CAS No.: 20846-52-0
M. Wt: 92.53 g/mol
InChI Key: NJAHGEUFOYIGKR-UHFFFAOYSA-N
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Description

2-Chloroacetimidamide is a chlorinated organic compound with the molecular formula C₂H₅ClN₂. It is a colorless solid that may appear yellow if impure. This compound is known for its characteristic odor and is readily soluble in water. It has been used in various scientific and industrial applications due to its unique chemical properties .

Safety and Hazards

2-Chloroacetimidamide is toxic and irritates eyes and skin. It may cause an allergic reaction and is suspected of reproductive toxicity and teratogenicity . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroacetimidamide can be synthesized through several methods. One common approach involves the reaction of chloroacetonitrile with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is often produced by the ammonolysis of esters of chloroacetic acid. This method involves the reaction of chloroacetic acid esters with ammonia, resulting in the formation of this compound and methanol as a byproduct.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloroacetimidamide involves its ability to inhibit specific enzymes. It acts by binding to the active site of enzymes such as dimethylargininase and peptidylarginine deiminase, thereby blocking their activity. This inhibition can affect various biochemical pathways and has potential therapeutic applications .

Comparison with Similar Compounds

  • 2-Chloroacetamidine
  • 2-Chloroethanimidamide
  • Chloromethylcarboxamidine

Comparison: 2-Chloroacetimidamide is unique due to its specific structure and reactivity. Compared to similar compounds, it has a distinct ability to participate in nucleophilic substitution and condensation reactions, making it a versatile intermediate in organic synthesis. Its applications in enzyme inhibition also set it apart from other related compounds.

Properties

IUPAC Name

2-chloroethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClN2/c3-1-2(4)5/h1H2,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAHGEUFOYIGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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